[4-[(2-Chlorophenyl)methyl]-1-(1-methoxypropan-2-yl)piperidin-4-yl]methanol
Description
[4-[(2-Chlorophenyl)methyl]-1-(1-methoxypropan-2-yl)piperidin-4-yl]methanol is a complex organic compound with a unique structure that includes a piperidine ring substituted with a chlorophenyl group and a methoxypropan-2-yl group
Properties
IUPAC Name |
[4-[(2-chlorophenyl)methyl]-1-(1-methoxypropan-2-yl)piperidin-4-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26ClNO2/c1-14(12-21-2)19-9-7-17(13-20,8-10-19)11-15-5-3-4-6-16(15)18/h3-6,14,20H,7-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CALPXTFPUPXIAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)N1CCC(CC1)(CC2=CC=CC=C2Cl)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(2-Chlorophenyl)methyl]-1-(1-methoxypropan-2-yl)piperidin-4-yl]methanol typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the reaction of 4-piperidinemethanol with 2-chlorobenzyl chloride under basic conditions to form the chlorophenyl-substituted piperidine . The methoxypropan-2-yl group can be introduced through a subsequent reaction with 1-methoxypropan-2-ol in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[4-[(2-Chlorophenyl)methyl]-1-(1-methoxypropan-2-yl)piperidin-4-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The chlorophenyl group can be reduced to a phenyl group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of phenyl-substituted piperidine derivatives.
Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [4-[(2-Chlorophenyl)methyl]-1-(1-methoxypropan-2-yl)piperidin-4-yl]methanol is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the effects of piperidine derivatives on biological systems. Its interactions with various enzymes and receptors can provide insights into its potential therapeutic applications.
Medicine
In medicine, this compound may have potential as a pharmaceutical agent. Its structure suggests it could interact with specific molecular targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it valuable for the development of new products and technologies.
Mechanism of Action
The mechanism of action of [4-[(2-Chlorophenyl)methyl]-1-(1-methoxypropan-2-yl)piperidin-4-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and its substituents can bind to active sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the specific pathway involved.
Comparison with Similar Compounds
Similar Compounds
4-Piperidinemethanol: A simpler piperidine derivative with a hydroxyl group.
2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine: A compound with a similar chlorophenyl group but different overall structure.
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: Compounds with a piperidine ring and additional functional groups.
Uniqueness
[4-[(2-Chlorophenyl)methyl]-1-(1-methoxypropan-2-yl)piperidin-4-yl]methanol is unique due to its combination of a chlorophenyl group and a methoxypropan-2-yl group on the piperidine ring. This specific arrangement of functional groups provides distinct chemical and biological properties, making it valuable for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
